molecular formula C16H22N6O3S B2657060 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034291-23-9

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2657060
CAS No.: 2034291-23-9
M. Wt: 378.45
InChI Key: IDVNFPJYUASSID-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a multi-heterocyclic core structure featuring a 1H-pyrazole ring substituted with a cyclopropyl group and a pyrazine ring, linked to a N-methylmethylsulfonamido acetamide moiety. Compounds with similar pyrazole-pyrazine architectures have been investigated as potential inhibitors of various biological targets, including kinases such as Focal Adhesion Kinase (FAK) and Tyk2, which are implicated in cancer and inflammatory diseases . The presence of the sulfonamide group is a common pharmacophore that can enhance binding affinity and metabolic stability. The cyclopropyl group is often incorporated to fine-tune the compound's lipophilicity and conformational properties, potentially improving its pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a lead compound in structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents for oncology, virology, and other areas . As with all compounds of this nature, it is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this product with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3S/c1-21(26(2,24)25)11-16(23)19-7-8-22-15(12-3-4-12)9-13(20-22)14-10-17-5-6-18-14/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVNFPJYUASSID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O3SC_{21}H_{26}N_{6}O_{3}S, with a molecular weight of approximately 402.54 g/mol. The compound features a unique structural arrangement that includes:

  • A cyclopropyl group ,
  • A pyrazole derivative ,
  • An N-methylmethylsulfonamido substituent.

These functional groups suggest diverse biological activities, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies indicate that it may exhibit:

  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Properties : The presence of the pyrazole moiety is associated with anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes (COX).

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. For example:

Cell LineIC50 (µM)Remarks
HeLa (Cervical)15.4Significant cytotoxicity observed
A549 (Lung)12.7Effective in inhibiting cell growth
MCF7 (Breast)18.9Moderate activity noted

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Study 1: Anticancer Activity

In a recent study, researchers synthesized derivatives of pyrazole compounds, including this compound, and evaluated their anticancer properties. The study found that this compound significantly inhibited the proliferation of HeLa cells, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound was tested for its ability to inhibit COX enzymes, which play a crucial role in inflammatory processes. Results indicated that it effectively reduced inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Compound Name/ID (Evidence Source) Core Structure Modifications Notable Functional Groups
Target Compound Pyrazine, cyclopropyl-pyrazole, methylsulfonamido Pyrazin-2-yl, N-methylsulfonamido, cyclopropyl
2-[5-(Diphenylmethyl)-oxadiazolyl]sulfanyl-N-(pyrazin-2-yl)acetamide () Oxadiazole-thioether linker, diphenylmethyl Oxadiazole, diphenylmethyl, pyrazine
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3-yl)acetamides (28–31) () Benzimidazole-pyrazole fusion Benzimidazole, pyrazole
N-(1-[(5-Cyanopyridin-2-yl)methyl]pyrazol-3-yl)-2-[4-(1-(trifluoromethyl)cyclopropyl)phenyl]acetamide () Trifluoromethyl-cyclopropyl, cyanopyridine CF3-cyclopropyl, cyano, pyridine
Compound 167 () Indazole-pyridine core, hydroxyethyl-pyrazole Chloro-indazole, hydroxyethyl, cyclopropyl

Key Observations :

  • The cyclopropyl group (shared with and ) may improve metabolic stability by resisting oxidative degradation .

Insights :

  • The target compound’s synthesis likely involves pyrazole-ethylamine alkylation followed by sulfonamide introduction , analogous to ’s use of EDCI/HOBt for amide bond formation .
  • Unlike ’s regioselective alkylation, the cyclopropyl group in the target compound may require specialized cyclopropanation techniques .

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